N-(3-ethoxypropyl)furan-2-carboxamide
Description
N-(3-Ethoxypropyl)furan-2-carboxamide is a synthetic organic compound characterized by a furan-2-carboxamide backbone substituted with a 3-ethoxypropyl group.
The compound’s synthesis often involves coupling reactions between furan-2-carboxylic acid derivatives and substituted amines. For example, describes a related compound, N-(3-iodo-1-methoxypropyl)furan-2-carboxamide, synthesized via cyclopropane ring-opening reactions, highlighting the versatility of furan-2-carboxamide scaffolds in functionalization .
Properties
IUPAC Name |
N-(3-ethoxypropyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-13-7-4-6-11-10(12)9-5-3-8-14-9/h3,5,8H,2,4,6-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQANJAAXJGYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-ethoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-(3-ethoxypropyl)furan-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and carboxamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-(3-Ethoxypropyl)furan-2-carboxamide and Analogs
Key Observations:
Structural Flexibility and Bioactivity :
- The 3-ethoxypropyl group in the target compound provides moderate hydrophobicity compared to bulkier substituents like benzimidazole () or opioid backbones (). This may enhance membrane permeability but reduce target specificity .
- Substituents such as iodine () or thiourea () introduce reactivity or hydrogen-bonding capacity, which can be leveraged for further chemical modifications or biological interactions .
Physicochemical Properties :
- Solubility : The ethoxypropyl chain likely improves solubility in organic solvents compared to unsubstituted furan-2-carboxamides. In contrast, benzimidazole-containing analogs () may exhibit lower solubility due to planar aromatic systems .
- Stability : Fentanyl analogs () with piperidine rings may show higher metabolic stability than the target compound, which lacks such rigid structures .
Biological Implications: Opioid Activity: Ortho-Fluorofuranyl fentanyl () demonstrates how furan-2-carboxamide groups can be integrated into opioid scaffolds, suggesting that this compound could be explored for CNS-targeted modifications . Antioxidant Potential: Thiourea derivatives () highlight the role of electron-rich side chains in radical scavenging, a property absent in the ethoxypropyl variant .
Synthetic Utility :
- The simplicity of this compound makes it a versatile intermediate. For instance, ’s iodinated analog could serve as a precursor for cross-coupling reactions, while ’s N-phenyl derivative is synthesized via straightforward condensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
